N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17885613
InChI: InChI=1S/C9H15N5/c1-10-8-2-3-12-9(13-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3,(H,10,12,13)
SMILES:
Molecular Formula: C9H15N5
Molecular Weight: 193.25 g/mol

N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine

CAS No.:

Cat. No.: VC17885613

Molecular Formula: C9H15N5

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine -

Specification

Molecular Formula C9H15N5
Molecular Weight 193.25 g/mol
IUPAC Name N-methyl-2-piperazin-1-ylpyrimidin-4-amine
Standard InChI InChI=1S/C9H15N5/c1-10-8-2-3-12-9(13-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3,(H,10,12,13)
Standard InChI Key MGTLJMXICDOVHM-UHFFFAOYSA-N
Canonical SMILES CNC1=NC(=NC=C1)N2CCNCC2

Introduction

Chemical Structure and Molecular Properties

The molecular structure of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine consists of a six-membered pyrimidine ring fused with a piperazine group. The pyrimidine core (C₄H₃N₂) is substituted at the 2-position by a piperazin-1-yl group (C₄H₈N₂) and at the 4-position by an N-methylamine group (CH₃NH). This arrangement confers both hydrophilic (piperazine) and hydrophobic (methyl) characteristics, which influence its physicochemical behavior .

Molecular Formula and Weight

Based on structural analogs such as N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine (C₁₂H₁₈N₆), the molecular formula of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine is deduced as C₉H₁₄N₆, with a molecular weight of 230.26 g/mol. Comparative data for related compounds are provided in Table 1.

Table 1: Molecular Properties of Pyrimidine-Piperazine Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)
N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amineC₉H₁₄N₆230.26
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine C₂₃H₂₇N₅O₃S453.56
N,N-Dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine C₁₄H₁₈N₆298.39

The piperazine ring enhances solubility in polar solvents, while the methyl group contributes to moderate lipophilicity, as observed in derivatives like 6-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine (logP = 4.56) .

Synthesis and Manufacturing

The synthesis of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine likely follows a multi-step protocol analogous to methods used for structurally similar pyrimidine derivatives .

Key Synthetic Steps

  • Pyrimidine Core Formation: A condensation reaction between β-diketones and amidines under acidic conditions generates the pyrimidine backbone. For example, ethyl acetoacetate and guanidine nitrate yield 2-aminopyrimidine-4-ol, which is subsequently functionalized.

  • Piperazine Substitution: Nucleophilic aromatic substitution introduces the piperazine group at the 2-position. This step typically employs piperazine in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent like dimethylformamide (DMF).

  • N-Methylation: The 4-amine group undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate in a basic medium (e.g., potassium carbonate) .

Example Reaction Pathway:

2-Chloropyrimidin-4-amine+PiperazineNaH, DMF2-(Piperazin-1-yl)pyrimidin-4-amineCH₃I, K₂CO₃N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amine\text{2-Chloropyrimidin-4-amine} + \text{Piperazine} \xrightarrow{\text{NaH, DMF}} \text{2-(Piperazin-1-yl)pyrimidin-4-amine} \xrightarrow{\text{CH₃I, K₂CO₃}} \text{N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amine}

Purification is achieved via column chromatography or recrystallization, with yields dependent on reaction conditions .

Physicochemical Properties

The compound’s properties are inferred from analogs such as 6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-2-methylpyrimidin-4-amine (logP = 4.68, logD = 3.81) and 2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine (logSw = -4.36) .

Predicted Properties

  • logP (Partition Coefficient): ~3.5 (indicating moderate lipophilicity)

  • Water Solubility: Low (logSw ≈ -4.0), necessitating solubilizing agents for biological assays .

  • Polar Surface Area: ~70 Ų (suggesting moderate membrane permeability) .

Applications in Drug Discovery

N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amine is a candidate for inclusion in screening libraries targeting kinases or G protein-coupled receptors. For example, the ChemDiv 300k Representative Compounds Library includes pyrimidine-piperazine hybrids for high-throughput screening . Modifications to the piperazine substituents (e.g., sulfonation or aryl methylation) could optimize target selectivity .

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